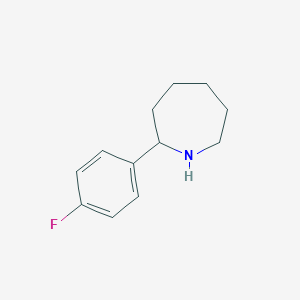

2-(4-Fluorophenyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRNAJNHLFLGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394283 | |

| Record name | 2-(4-fluorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168890-44-6 | |

| Record name | 2-(4-fluorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Imperative for Stereochemical Control in Modern Drug Discovery

An In-depth Technical Guide to the Stereoselective Synthesis of 2-(4-Fluorophenyl)azepane

The azepane scaffold is a privileged seven-membered nitrogen heterocycle that features prominently in a multitude of biologically active compounds and approved pharmaceuticals. Its conformational flexibility allows it to effectively mimic peptide turns and present substituents in unique three-dimensional arrangements, making it a valuable building block for probing complex biological targets. When substituted at the C2 position with an aryl group, such as a 4-fluorophenyl moiety, the resulting chiral center becomes a critical determinant of pharmacological activity. The distinct spatial orientation of the aryl group in the (R)- and (S)-enantiomers can lead to vastly different binding affinities, efficacies, and metabolic profiles. Consequently, the development of robust, scalable, and stereoselective synthetic routes to access enantiomerically pure 2-arylazepanes is a paramount objective for researchers in medicinal chemistry and process development.

This guide provides an in-depth exploration of modern, field-proven strategies for the stereoselective synthesis of 2-(4-Fluorophenyl)azepane. Moving beyond a simple recitation of protocols, we will dissect the underlying principles of stereocontrol, evaluate the strategic advantages of each approach, and provide detailed, actionable methodologies suitable for the discerning researcher. The focus is on causality—understanding why a particular catalyst or reagent is chosen and how it orchestrates the desired stereochemical outcome.

Strategic Overview: Pathways to Enantiopure 2-(4-Fluorophenyl)azepane

The synthesis of the target molecule hinges on the effective construction of the chiral C2-stereocenter. Broadly, this can be achieved through two primary strategic disconnections:

-

Asymmetric Transformation of a Prochiral Precursor: This is arguably the most elegant and efficient strategy. It involves the creation of the stereocenter on a pre-formed seven-membered ring. The key intermediate is the prochiral cyclic imine, 2-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-azepine.

-

Ring-Expansion and Cyclization Strategies: These methods build the azepane ring itself in a stereocontrolled fashion, often leveraging chirality from a smaller, more readily accessible precursor.

This guide will focus primarily on the first strategy, which offers high convergence and modularity. We will detail two of the most powerful contemporary methods for the asymmetric reduction of cyclic imines: Catalytic Asymmetric Hydrogenation and Biocatalytic Imine Reduction.

Figure 1: High-level synthetic strategies for accessing stereochemically pure 2-(4-Fluorophenyl)azepane.

Methodology 1: Chiral Catalyst-Mediated Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, offering exceptional levels of enantioselectivity and operational simplicity. The strategy relies on the reduction of the C=N bond of the cyclic imine precursor using hydrogen gas in the presence of a chiral transition metal catalyst. Iridium and Rhodium complexes bearing chiral phosphine ligands are particularly effective for this transformation.[1]

Principle of Stereoselection (The Causality)

The success of this method lies in the formation of a transient, diastereomeric metal-imine complex. The chiral ligand creates a highly structured, three-dimensional pocket around the metal center. The prochiral imine substrate can coordinate to the metal in two possible ways (via its Re or Si face). Due to steric interactions between the substrate (specifically the bulky 4-fluorophenyl group) and the chiral scaffolding of the ligand, one of these coordination modes is significantly more stable than the other. The delivery of hydride from the metal to the imine carbon then occurs preferentially from the less hindered face of this favored complex, leading to the formation of one enantiomer of the product in high excess.

Figure 2: Simplified mechanism for catalyst-directed asymmetric imine hydrogenation.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the asymmetric hydrogenation of cyclic 2-aryl imines.[1]

Step 1: Synthesis of 2-(4-Fluorophenyl)-3,4,5,6-tetrahydro-2H-azepine (Imine Precursor)

-

To a flame-dried, argon-purged flask, add ε-caprolactam (1.0 eq).

-

Dissolve in anhydrous THF.

-

Cool the solution to 0 °C and add a solution of 4-fluorophenylmagnesium bromide (1.2 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hemiaminal intermediate.

-

Dissolve the crude hemiaminal in anhydrous dichloromethane.

-

Cool to -78 °C and add trifluoromethanesulfonic anhydride (Tf₂O, 1.5 eq) followed by dropwise addition of a non-nucleophilic base such as 2,6-lutidine (2.0 eq).

-

Stir at -78 °C for 2 hours, then allow to warm to room temperature.

-

Quench with saturated aqueous NaHCO₃ solution and extract with dichloromethane (3x).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target imine.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure autoclave, add the catalyst precursor [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand, for example (R,R)-f-spiroPhos (1.1 mol%).[1]

-

Purge the vessel with argon.

-

Add the solvent (e.g., degassed dichloromethane or toluene).

-

Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

-

Add a solution of the 2-(4-Fluorophenyl)-3,4,5,6-tetrahydro-2H-azepine (1.0 eq) in the same solvent.

-

Seal the autoclave, purge with H₂ gas (3x), and then pressurize to the desired pressure (e.g., 50 bar).

-

Stir the reaction at a controlled temperature (e.g., 30 °C) for 16-24 hours.

-

Carefully vent the autoclave and purge with argon.

-

Concentrate the reaction mixture in vacuo.

-

The enantiomeric excess (e.e.) of the crude product should be determined by chiral HPLC or SFC analysis.

-

Purify by column chromatography to yield the enantiomerically enriched 2-(4-Fluorophenyl)azepane.

Data & Expected Outcomes

The following table presents representative data for analogous transformations found in the literature. High yields and excellent enantioselectivities are anticipated for this substrate.

| Catalyst System | Substrate Type | Yield (%) | e.e. (%) | Reference |

| [Ir]-(R,R)-f-spiroPhos | 2-Aryl-Δ¹-piperideine | >95% | up to 98% | [1] |

| [Ni]-Ligand | Cyclic Aldimines | up to 99% | up to 99.8% | [2] |

Methodology 2: Biocatalytic Asymmetric Reduction with Imine Reductases (IREDs)

Biocatalysis offers a powerful, sustainable, and often highly selective alternative to traditional chemical catalysis. Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of C=N bonds using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[3]

Principle of Stereoselection (The Causality)

The exquisite stereoselectivity of IREDs stems from the precisely defined three-dimensional architecture of the enzyme's active site. The substrate, 2-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-azepine, is bound within this chiral pocket through a series of specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces). This binding event locks the imine into a single, preferred conformation. The nicotinamide cofactor is also positioned in close proximity, and the transfer of a hydride ion (H⁻) to the imine carbon can only occur from one specific face. This enzyme-enforced geometry ensures the formation of a single product enantiomer. Modern enzyme engineering techniques allow for the rapid generation of IRED variants with tailored substrate specificities and selectivities.

Figure 3: Biocatalytic cycle for IRED-mediated reduction with cofactor recycling.

Experimental Protocol: A Self-Validating System

This protocol is a generalized procedure based on established methods for IRED-catalyzed reductions.[3] A screening of commercially available IRED kits is the mandatory first step to identify the optimal enzyme ("hit") for this specific substrate.

Step 1: IRED Screening

-

Prepare a stock solution of the imine precursor in a water-miscible co-solvent (e.g., DMSO, isopropanol).

-

In a 96-well microtiter plate, dispense buffer (e.g., 100 mM potassium phosphate, pH 7.5), NAD(P)H cofactor, and a cofactor recycling system (e.g., glucose and glucose dehydrogenase).

-

Add a different IRED enzyme from a screening kit to each well.

-

Initiate the reaction by adding the imine stock solution to each well (final substrate concentration typically 10-50 mM).

-

Seal the plate and incubate at a controlled temperature (e.g., 30 °C) with shaking for 24 hours.

-

Quench the reactions by adding a water-immiscible solvent (e.g., ethyl acetate) containing a base (e.g., Na₂CO₃).

-

Analyze the organic extracts by chiral GC or HPLC to determine conversion and enantiomeric excess for each enzyme.

Step 2: Preparative Scale Bioreduction

-

To a temperature-controlled reaction vessel, add phosphate buffer (pH 7.5).

-

Add D-glucose (e.g., 1.1 eq) for the cofactor recycling system.

-

Add NADP⁺ (e.g., 0.01 eq).

-

Add the glucose dehydrogenase (GDH) for recycling.

-

Add the optimal IRED identified from the screen (lyophilized powder or solution).

-

Stir until all components are dissolved.

-

Add the 2-(4-Fluorophenyl)-3,4,5,6-tetrahydro-2H-azepine substrate, either neat or as a solution in a minimal amount of co-solvent. A fed-batch approach may be used for higher concentrations to avoid substrate inhibition.[3]

-

Maintain the pH of the reaction at 7.5 using a pH-stat with automated addition of dilute NaOH.

-

Stir at 30 °C for 24-48 hours, monitoring conversion by HPLC or GC.

-

Upon completion, basify the mixture to pH >10 and extract with a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically pure product.

Data & Expected Outcomes

Enzymatic reductions are renowned for their near-perfect stereoselectivity.

| Enzyme Source | Substrate Type | Conversion (%) | e.e. (%) | Reference |

| IREDs | 2-Substituted cyclic imines | >99% | up to >99% (S) | [3] |

Comparative Analysis & Field Insights

| Feature | Catalytic Asymmetric Hydrogenation | Biocatalytic (IRED) Reduction |

| Stereoselectivity | Generally excellent (90-99.8% e.e.). | Typically outstanding (>99% e.e.). |

| Substrate Scope | Broad. Tolerant of many functional groups. | Can be substrate-specific. Requires initial screening. |

| Development Time | Faster initial setup if a known catalyst works. Ligand synthesis can be complex. | Requires initial enzyme screening. Protein engineering can optimize for new substrates. |

| Scalability | Well-established for large-scale industrial processes. | Readily scalable; fed-batch processes can achieve high product titers. |

| Reaction Conditions | Often requires high pressure H₂ gas and organic solvents. | Aqueous media, ambient pressure, mild temperatures. |

| Cost & Sustainability | Precious metal catalysts and chiral ligands can be expensive. | Enzymes are biodegradable. High initial cost of screening kits, but low cost for bulk enzyme. |

| Key Advantage | High throughput and predictability with established catalyst systems. | Unparalleled selectivity and favorable "green" credentials. |

Senior Scientist's Recommendation: For initial discovery-phase synthesis where material quantities are small, Catalytic Asymmetric Hydrogenation offers a rapid and reliable entry point, assuming a suitable catalyst is readily available. For process development and large-scale manufacturing, a Biocatalytic approach using IREDs is highly compelling. The upfront investment in screening and optimization is often offset by the operational simplicity, safety (no high-pressure hydrogen), exceptional selectivity, and improved sustainability of the final process. The self-validating nature of an enzyme screen—where a positive "hit" directly confirms a viable synthetic route—is a powerful tool for de-risking a development program.

References

-

Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines. Organic & Biomolecular Chemistry, 2017.

-

Nickel-Catalyzed Enantioselective Synthesis of Cyclic Amines from Imines. Chemistry-A European Journal, 2017.

-

Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents. ChemCatChem, 2020.

Sources

In-Depth Technical Guide to the Chemoenzymatic Synthesis of Enantioenriched 2-Arylazepanes

Introduction

Enantioenriched 2-arylazepanes are privileged scaffolds in modern medicinal chemistry, forming the core structure of a variety of biologically active compounds. Their seven-membered nitrogen-containing ring system, coupled with a chiral center at the 2-position, provides a three-dimensional architecture that is crucial for specific interactions with biological targets. The development of efficient and stereoselective synthetic routes to these valuable building blocks is a significant focus for researchers in drug discovery and development.

This technical guide provides a comprehensive overview of cutting-edge chemoenzymatic strategies for the synthesis of enantioenriched 2-arylazepanes. By leveraging the exquisite selectivity of enzymes in concert with robust chemical transformations, these methods offer sustainable and highly effective pathways to these desirable molecules. We will delve into the core enzymatic systems, provide detailed experimental protocols, and offer insights into the rationale behind these synthetic designs.

Core Chemoenzymatic Strategies: A Synergy of Biocatalysis and Organic Synthesis

The asymmetric synthesis of 2-arylazepanes can be elegantly achieved through chemoenzymatic cascades that combine the strengths of biocatalysis and traditional organic chemistry. Two prominent and effective strategies involve the use of imine reductases (IREDs) and lipases .

Asymmetric Reductive Amination using Imine Reductases (IREDs)

Imine reductases are a class of NADPH-dependent enzymes that catalyze the stereoselective reduction of imines to amines.[1][2] This catalytic activity is particularly valuable for the synthesis of chiral amines, including cyclic structures like 2-arylazepanes. The general approach involves the in situ formation of a cyclic imine from a suitable amino-ketone precursor, followed by highly stereoselective reduction catalyzed by an IRED.

A key advantage of using IREDs is their ability to perform asymmetric reductive amination of prochiral ketones, which can be formed in equilibrium with the corresponding cyclic imines in aqueous media.[1][3] This allows for a one-pot synthesis of the target enantioenriched azepane from a readily available starting material.

Logical Workflow for IRED-Catalyzed Synthesis

The chemoenzymatic cascade begins with an amino-ketone that exists in equilibrium with its cyclic imine form. An appropriate IRED, often with a cofactor recycling system, is then introduced to selectively reduce one enantiomer of the imine, driving the equilibrium towards the formation of the desired enantioenriched 2-arylazepane.

Sources

- 1. The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis, Characterization, and Structural Elucidation of 2-(4-Fluorophenyl)azepane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into a wide array of biologically active molecules.[1] Its inherent conformational flexibility allows for the exploration of diverse chemical space, making it a valuable component in modern drug discovery. The introduction of a 4-fluorophenyl substituent at the 2-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent azepane core. This guide provides a comprehensive overview of the synthetic strategies for preparing 2-(4-fluorophenyl)azepane derivatives, their characterization, and a detailed protocol for their structural elucidation by single-crystal X-ray diffraction.

Introduction: The Significance of Fluorinated Azepanes in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] The 4-fluorophenyl group, in particular, can participate in favorable intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, within protein binding pockets. When coupled with the flexible azepane ring, the resulting 2-(4-fluorophenyl)azepane core structure presents a compelling scaffold for the design of novel therapeutics targeting a range of biological targets. Azepane-containing drugs have been approved by the FDA for various medical conditions.[3]

Synthetic Strategies for 2-(4-Fluorophenyl)azepane Derivatives

The synthesis of 2-(4-fluorophenyl)azepane derivatives can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the azepane ring.

Reductive Amination of Cyclohexanone Precursors

A common and versatile method for the synthesis of substituted azepanes involves the reductive amination of a corresponding cyclohexanone derivative. This approach is illustrated in the following workflow:

Caption: Reductive amination workflow for azepane synthesis.

Experimental Protocol: Reductive Amination

-

Imine Formation: Dissolve 2-(4-fluorophenyl)cyclohexanone in a suitable solvent (e.g., methanol, ethanol). Add a source of ammonia (e.g., ammonium acetate) or a primary amine. Stir the reaction mixture at room temperature to facilitate the formation of the corresponding imine or enamine intermediate.

-

Reduction: To the solution containing the imine/enamine, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or perform catalytic hydrogenation (H2 gas with a palladium catalyst).

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure. The crude product is then purified by column chromatography.

Ring Expansion Reactions

Alternative strategies involve the expansion of smaller ring systems, such as substituted piperidines or pyrrolidines, to form the seven-membered azepane ring. These methods often provide stereocontrolled access to chiral azepane derivatives.[4][5]

Characterization of 2-(4-Fluorophenyl)azepane Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic and spectrometric techniques to confirm their identity and purity.

| Technique | Purpose | Expected Observations for 2-(4-Fluorophenyl)azepane |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation. | - ¹H NMR: Signals corresponding to the aromatic protons of the 4-fluorophenyl group, and aliphatic protons of the azepane ring. - ¹³C NMR: Resonances for the carbon atoms of both the aromatic and heterocyclic rings. - ¹⁹F NMR: A characteristic signal for the fluorine atom on the phenyl ring.[2] |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the calculated exact mass of the target compound.[2] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (if a secondary amine), C-H stretching (aromatic and aliphatic), and C-F stretching. |

X-ray Crystal Structure Determination: A Methodological Guide

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule.[6] Although a specific crystal structure for a simple 2-(4-fluorophenyl)azepane derivative is not publicly available at the time of writing, the following provides a detailed guide to the process, should suitable crystals be obtained.

Caption: The workflow for single-crystal X-ray diffraction.

Crystallization

The first and often most challenging step is to grow single crystals of high quality.

Experimental Protocol: Crystallization

-

Solvent Selection: Screen a variety of solvents and solvent mixtures to determine the solubility of the purified compound.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly.

-

Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent and place a drop of this solution in a sealed container with a reservoir of a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly.

-

Data Collection

A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map, from which an initial molecular structure is built. This model is then refined against the experimental data to improve its accuracy.

Structural Analysis: An Illustrative Example

While a crystal structure for 2-(4-fluorophenyl)azepane is not available, we can look at the crystal structure of a related compound, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, to understand the type of information that can be obtained.[7]

-

Conformation: The seven-membered diazepane ring in this related structure adopts a chair conformation.[7] A similar analysis of a 2-(4-fluorophenyl)azepane crystal structure would reveal the preferred conformation of its azepane ring.

-

Stereochemistry: The relative and absolute stereochemistry of chiral centers can be unambiguously determined.

-

Intermolecular Interactions: The crystal packing is stabilized by intermolecular interactions such as N—H⋯O hydrogen bonds and C—Cl⋯π interactions.[7] In a crystal of a 2-(4-fluorophenyl)azepane derivative, one would look for interactions involving the fluorine atom, such as C—F⋯H hydrogen bonds, which can be crucial for molecular recognition and binding.

A summary of crystallographic data for the analogous compound is presented below:

| Parameter | Value for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one [7] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value not provided in abstract |

| b (Å) | Value not provided in abstract |

| c (Å) | Value not provided in abstract |

| β (°) | Value not provided in abstract |

| V (ų) | Value not provided in abstract |

| Z | 4 |

Conclusion

The 2-(4-fluorophenyl)azepane scaffold holds significant promise for the development of novel therapeutic agents. This guide has outlined key synthetic strategies and characterization techniques for this class of compounds. Furthermore, a detailed methodology for single-crystal X-ray diffraction has been presented to aid researchers in the definitive structural elucidation of these and other novel chemical entities. The insights gained from such structural studies are invaluable for understanding structure-activity relationships and for guiding the rational design of future drug candidates.

References

-

Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

-

Request PDF. (n.d.). Synthesis of fluorinated piperidine and azepane β-amino acid derivatives. [Link]

-

Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 7, Unit7.3. [Link]

-

Sci-Hub. (n.d.). Synthesis of fluorinated piperidine and azepane β-amino acid derivatives. [Link]

-

Ahmad, M., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Molecules, 27(8), 2501. [Link]

-

Sethuvasan, S., et al. (2019). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta crystallographica. Section E, Crystallographic communications, 75(Pt 11), 1665–1672. [Link]

-

Request PDF. (n.d.). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. [Link]

-

Cossu, M., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. The Journal of organic chemistry, 88(16), 11529–11540. [Link]

-

memtein.com. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. [Link]

-

Wikipedia. (n.d.). Azepane. [Link]

-

Wang, Y., et al. (2021). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. European journal of medicinal chemistry, 224, 113721. [Link]

-

Ghabbour, H. A., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Crystals, 13(7), 1094. [Link]

-

PubChem. (n.d.). 2H-azepine. [Link]

-

MolPort. (n.d.). [4-(azepane-1-sulfonyl)-1-methyl-1H-pyrrol-2-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone. [Link]

-

MolPort. (n.d.). 4-(azepane-1-carbonyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,5-trimethyl-1H-pyrrole-3-sulfonamide. [Link]

-

MolPort. (n.d.). N

2-[5-(azepane-1-carbonyl)-1H-pyrrole-3-sulfonyl]-N-(3-chlorophenyl)-N2-methylglycinamide. [Link] -

Chemical Science (RSC Publishing). (n.d.). Cycl[3][3][4]azine-embedded non-alternant nanographenes containing fused antiaromatic azepine ring. [Link]

Sources

- 1. Azepane - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride | 1461706-14-8 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Synthesis of fluorinated piperidine and azepane β-amino acid derivatives / Tetrahedron, 2016 [sci-hub.sg]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Biological Screening of 2-(4-Fluorophenyl)azepane Analogs

This guide provides a comprehensive framework for the initial biological evaluation of novel 2-(4-Fluorophenyl)azepane analogs. The strategic approach detailed herein is designed to efficiently characterize the pharmacological profile of these compounds, identify potential therapeutic targets, and assess their drug-like properties. By integrating established high-throughput screening methods with crucial early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, this guide aims to equip researchers in drug discovery with the necessary tools to make informed decisions regarding the progression of these promising molecules.

The 2-(4-Fluorophenyl)azepane scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities.[1] The inherent three-dimensional nature of the azepane ring allows for the precise spatial orientation of substituents, facilitating interactions with various biological targets.[2] The incorporation of a 4-fluorophenyl moiety can enhance metabolic stability and improve binding affinity through favorable electrostatic interactions.[2] Given these structural features, this class of compounds holds significant potential for modulating the activity of central nervous system (CNS) targets.

Part 1: A Tiered Screening Strategy for 2-(4-Fluorophenyl)azepane Analogs

A logical and efficient screening cascade is paramount to rapidly identify promising lead compounds while minimizing resource expenditure. The proposed strategy for 2-(4-Fluorophenyl)azepane analogs is a tiered approach, beginning with broad primary screens against target families with a high probability of interaction, followed by more focused secondary and functional assays for initial hit validation and characterization. Concurrently, in vitro ADME profiling will be conducted to ensure that promising compounds possess favorable pharmacokinetic properties.

Caption: A tiered screening cascade for 2-(4-Fluorophenyl)azepane analogs.

Part 2: Primary Screening Protocols

The initial screening phase is designed to broadly assess the interaction of the 2-(4-Fluorophenyl)azepane analogs with key protein families implicated in CNS function. The selection of these families is based on the structural characteristics of the scaffold.

Sigma Receptor Binding Assays

Sigma receptors, particularly the σ1 subtype, are intracellular, ligand-operated chaperones involved in a variety of cellular functions and are implicated in several CNS disorders.[3][4] Many CNS-active compounds exhibit affinity for sigma receptors.[3]

This assay determines the ability of the test compounds to displace a radiolabeled ligand from the σ1 receptor.

Protocol:

-

Membrane Preparation: Utilize membrane preparations from guinea pig liver, which has a high expression of σ1 receptors.[5][6]

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Radioligand: -pentazocine, a selective σ1 receptor ligand, at a concentration near its Kd (e.g., 15 nM).[5][7]

-

Test Compounds: Prepare a stock solution of the 2-(4-Fluorophenyl)azepane analogs in DMSO and dilute to the desired final concentration in the assay buffer.

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, -pentazocine, and the test compound or vehicle.

-

For non-specific binding determination, add a high concentration of a known σ1 receptor ligand, such as haloperidol (10 µM).[7]

-

Incubate the plate at 37°C for 120 minutes.[7]

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition of radioligand binding for each test compound.

G-Protein Coupled Receptor (GPCR) Functional Screening

GPCRs represent a large and diverse family of cell surface receptors that are common drug targets.[5] Analogs of the test compounds have shown affinity for key CNS GPCRs such as serotonin and dopamine receptors. A functional assay measuring intracellular calcium mobilization is a robust method for high-throughput screening of GPCR activation.[8]

This assay measures changes in intracellular calcium levels in response to GPCR activation.[9][10][11]

Protocol:

-

Cell Lines: Use cell lines stably expressing the GPCR of interest (e.g., HEK293 cells expressing a dopamine or serotonin receptor subtype).

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.[11]

-

Dye Loading:

-

Compound Addition and Signal Detection:

-

Prepare a plate with the 2-(4-Fluorophenyl)azepane analogs at various concentrations.

-

Place both the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

The instrument will add the compounds to the cells and simultaneously measure the change in fluorescence intensity over time.

-

-

Data Analysis: Analyze the fluorescence signal to identify compounds that induce a significant increase in intracellular calcium, indicating GPCR agonism.

Monoamine Oxidase (MAO) Inhibition Assay

MAOs are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[12][13] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[14][15]

This is a simple and high-throughput adaptable assay to screen for MAO-A and MAO-B inhibitors.[12][15]

Protocol:

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Substrate: A non-selective substrate for both MAO-A and MAO-B, such as p-tyramine or kynuramine.[13][15][16]

-

Assay Principle: The MAO-catalyzed reaction produces hydrogen peroxide (H₂O₂), which is detected using a fluorimetric method.[14][15]

-

Assay Procedure:

-

In a 96-well plate, combine the MAO enzyme (either MAO-A or MAO-B), a detection reagent mix (containing horseradish peroxidase and a fluorogenic substrate), and the test compound.

-

Pre-incubate for a short period to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the MAO substrate.

-

Incubate at room temperature, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the percentage of MAO inhibition for each compound against both MAO-A and MAO-B to determine potency and selectivity.

Part 3: Secondary Screening and Hit Characterization

Compounds that demonstrate significant activity in the primary screens ("hits") will be advanced to secondary screening for confirmation and further characterization.

Caption: Workflow for secondary screening and hit characterization.

Dose-Response and Potency Determination

For each confirmed hit, a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC₅₀) for binding or inhibition assays, or the half-maximal effective concentration (EC₅₀) for functional assays. This is achieved by testing the compounds over a range of concentrations.

Selectivity Profiling

Hits will be tested against a panel of related receptors or enzymes to assess their selectivity. For example, a compound active against a specific dopamine receptor subtype will be tested against other dopamine receptor subtypes and serotonin receptors. This is crucial for identifying compounds with a lower potential for off-target side effects.

Part 4: In Vitro ADME Profiling

Early assessment of ADME properties is critical to ensure that compounds with good biological activity also have the potential to become safe and effective drugs. These assays should be conducted in parallel with the primary screening.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.[12][17][18][19][20]

Protocol:

-

Cofactor: NADPH, to initiate the metabolic reaction.[18][20]

-

Incubation:

-

Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.

Caco-2 Permeability Assay

This assay is a well-established in vitro model to predict the intestinal absorption of orally administered drugs.[21][22][23]

Protocol:

-

Cell Model: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter inserts for approximately 21 days to form a differentiated monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[22]

-

Permeability Measurement:

-

The assay measures the transport of the compound from the apical (A) to the basolateral (B) side (representing absorption) and from the basolateral to the apical side (representing efflux).[22]

-

The test compound is added to the donor compartment (either A or B), and samples are taken from the receiver compartment at specific time points.

-

-

Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein.[24]

Part 5: Data Interpretation and Prioritization

The culmination of this initial screening cascade is the generation of a comprehensive dataset for each 2-(4-Fluorophenyl)azepane analog. This data will be used to prioritize compounds for further investigation.

Table 1: Representative Data Summary for Initial Screening of 2-(4-Fluorophenyl)azepane Analogs

| Compound ID | σ1 Binding (% Inh @ 10 µM) | GPCR Functional Screen (% Activity @ 10 µM) | MAO-A Inhibition (% Inh @ 10 µM) | MAO-B Inhibition (% Inh @ 10 µM) | Metabolic Stability (t₁/₂ in min) | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | Efflux Ratio |

| FPA-001 | 85 | 5 | 10 | 12 | >60 | 15 | 1.2 |

| FPA-002 | 12 | 92 | 8 | 5 | 45 | 8 | 1.5 |

| FPA-003 | 5 | 15 | 78 | 25 | 20 | 22 | 1.0 |

| FPA-004 | 95 | 88 | 90 | 93 | 10 | 2 | 3.5 |

Prioritization Criteria:

-

High Potency and Selectivity: Compounds with low IC₅₀/EC₅₀ values and good selectivity for a specific target are prioritized. For example, FPA-001 shows promising and selective activity at the σ1 receptor.

-

Favorable ADME Profile: Compounds with good metabolic stability (longer half-life) and high permeability with a low efflux ratio are considered more drug-like. FPA-001 and FPA-002 demonstrate favorable ADME properties.

-

Avoidance of Pan-Assay Interference Compounds (PAINS): Compounds like FPA-004, which show activity across multiple unrelated assays, may be flagged as potential PAINS and deprioritized.

Conclusion

The initial biological screening of novel chemical entities is a critical phase in the drug discovery process. The tiered strategy outlined in this guide provides a robust and efficient framework for the evaluation of 2-(4-Fluorophenyl)azepane analogs. By combining targeted primary and secondary screening with essential in vitro ADME profiling, researchers can effectively identify compounds with the most promising therapeutic potential and drug-like properties, thereby accelerating the journey from a novel molecule to a potential therapeutic candidate.

References

-

Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

- Luo, J., & He, L. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 39(5), 715–725.

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]

-

Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

-

Bio-protocol. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Retrieved from [Link]

-

Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]

- Assay Drug Discovery Technologies. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay and Drug Development Technologies, 10(2), 101–112.

-

MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

- Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e793.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

- Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.

-

Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

- Alon, A., Schmidt, H. R., & Kruse, A. C. (2020). Virtual Screening for Ligand Discovery at the σ1 Receptor. ACS Medicinal Chemistry Letters, 11(9), 1735–1741.

- Lever, J. R., & Lever, S. Z. (2013). Characterization of pulmonary sigma receptors by radioligand binding. Pulmonary pharmacology & therapeutics, 26(4), 439–447.

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

- Herraiz, T. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase (pp. 111-122). Humana Press, New York, NY.

-

Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

AbbVie. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. Retrieved from [Link]

- Palkó, M., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(16), 8888.

- Zhang, Y., et al. (2022). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. European Journal of Medicinal Chemistry, 238, 114468.

- Kamagaté, M., et al. (2021). Synthesis and Pharmacological Valorization of Derivatives of 4-Phenyl-1,5-Benzodiazepin-2-One. Journal of Chemistry, 2021, 5528939.

- Fassihi, A., et al. (2009). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 8(4), 265–271.

- Wasley, J. W., et al. (1995). Novel antagonists of platelet-activating factor. 1. Synthesis and structure-activity relationships of benzodiazepine and benzazepine derivatives of 2-methyl-1-phenylimidazo[4,5-c]pyridine. Journal of Medicinal Chemistry, 38(19), 3798–3807.

- Zheng, B., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390.

- Ziyaev, A. A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)

- Singh, R., & Kumar, R. (2022). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic Chemistry, 129, 106173.

- Bagolini, C., et al. (1978). Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Journal of Medicinal Chemistry, 21(5), 476–480.

- Spetea, M., & Eans, S. O. (2022). Opioids and Their Receptors: Present and Emerging Concepts in Opioid Drug Discovery II. Molecules, 27(19), 6199.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. umimpact.umt.edu [umimpact.umt.edu]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 14. search.library.uq.edu.au [search.library.uq.edu.au]

- 15. resources.bio-techne.com [resources.bio-techne.com]

- 16. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 17. mercell.com [mercell.com]

- 18. mttlab.eu [mttlab.eu]

- 19. bioivt.com [bioivt.com]

- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 22. enamine.net [enamine.net]

- 23. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 24. creative-bioarray.com [creative-bioarray.com]

In Vitro Activity of Fluorinated Azepane Compounds: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic understanding of fluorinated azepane compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical methodologies for assessing the therapeutic potential of this promising class of molecules. We will explore the rationale behind fluorine incorporation, detail key experimental protocols, and present a framework for a robust in vitro screening cascade.

The Azepane Scaffold and the Power of Fluorination: A Strategic Alliance in Medicinal Chemistry

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its inherent three-dimensional structure provides a versatile framework for developing therapeutic agents across a wide range of applications, including oncology, infectious diseases, and neurology.[1][2]

The strategic incorporation of fluorine into the azepane core can significantly enhance the pharmacological properties of these molecules. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] For instance, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, leading to an improved pharmacokinetic profile. Furthermore, the introduction of fluorine can alter the acidity and basicity of nearby functional groups, which can be crucial for optimizing interactions with protein targets.[5]

A Strategic Approach to In Vitro Evaluation: The Screening Cascade

A systematic and tiered approach is essential for the efficient evaluation of novel fluorinated azepane compounds. The in vitro screening cascade is a hierarchical testing strategy that allows for the rapid identification of promising candidates while minimizing resource expenditure.[6][7] This process begins with broad, high-throughput screens and progresses to more complex and specific assays for lead optimization.

Below is a logical workflow for assessing the in vitro activity of fluorinated azepane compounds, particularly in an anticancer drug discovery context.

Caption: A representative in vitro screening cascade for fluorinated azepane compounds.

Core In Vitro Assays: Detailed Protocols and Scientific Rationale

The following sections provide detailed, step-by-step protocols for key in vitro assays relevant to the evaluation of fluorinated azepane compounds. The causality behind experimental choices is explained to ensure a thorough understanding of the methodologies.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[8][9]

Protocol: MTT Assay for Adherent Cancer Cell Lines

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, HCT116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the fluorinated azepane compounds in complete growth medium.

-

After 24 hours, carefully remove the existing medium and replace it with 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

-

Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

-

Scientific Rationale: This assay provides a robust and high-throughput method to identify compounds with cytotoxic or anti-proliferative effects. The reduction of MTT is dependent on the activity of mitochondrial dehydrogenases, providing an indirect measure of cell viability.[9]

Target-Based Enzyme Inhibition: Cyclooxygenase-2 (COX-2) Assay

Many azepane derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase enzymes.[10] A fluorometric assay is a common method to screen for COX-2 inhibitors.

Protocol: Fluorometric COX-2 Inhibition Assay

-

Reagent Preparation:

-

Prepare a COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

-

Reconstitute human recombinant COX-2 enzyme in the assay buffer.

-

Prepare a solution of a fluorogenic probe (e.g., Amplex Red) and arachidonic acid (the substrate).

-

-

Assay Procedure:

-

In a 96-well black plate, add 20 µL of diluted COX-2 enzyme to all wells except the negative control.

-

Add 10 µL of the fluorinated azepane test inhibitor at various concentrations to the designated wells. For positive and negative controls, add the diluent solution.

-

Add 10 µL of diluted Amplex Red to all wells.

-

Initiate the reaction by adding 10 µL of a 0.5 mM arachidonic acid solution to all wells.

-

Immediately read the fluorescence intensity (excitation ~535 nm, emission ~590 nm) in a fluorescence plate reader in kinetic mode for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Scientific Rationale: This assay directly measures the enzymatic activity of COX-2. Inhibition of this activity indicates that the fluorinated azepane compound may have anti-inflammatory potential. The use of a fluorometric readout provides high sensitivity and a wide dynamic range.[11]

Mechanistic Insights: Elucidating Signaling Pathways

Understanding the molecular mechanisms by which fluorinated azepane compounds exert their effects is crucial for rational drug design. Several signaling pathways have been implicated in the activity of azepane derivatives.

PI3K/Akt/mTOR Pathway Inhibition in Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13] Azepane-based compounds have been shown to inhibit key components of this pathway.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by fluorinated azepane compounds.

Data Presentation: Summarizing In Vitro Activity

The clear and concise presentation of quantitative data is paramount for comparing the potency and selectivity of different compounds.

Table 1: In Vitro Anticancer Activity of Representative Fluorinated Azepane Analogs

| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| FA-1 | 4-fluoro-phenyl substitution | MCF-7 (Breast) | 5.2 | Fictional Data |

| FA-2 | 3-trifluoromethyl-azepane | HCT116 (Colon) | 2.8 | Fictional Data |

| FA-3 | 5,5-difluoro-azepane | HepG2 (Liver) | 8.1 | Fictional Data |

| Doxorubicin | Positive Control | MCF-7 (Breast) | 0.9 | Fictional Data |

Table 2: In Vitro Enzyme Inhibitory Activity of Fluorinated Azepanes

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| FA-4 | COX-2 | 0.15 | Fictional Data |

| FA-5 | CDK2 | 0.08 | Fictional Data |

| Celecoxib | COX-2 (Control) | 0.05 | Fictional Data |

Conclusion and Future Perspectives

Fluorinated azepane compounds represent a promising area of research in drug discovery. Their unique structural features, enhanced by the strategic incorporation of fluorine, offer the potential for developing novel therapeutics with improved efficacy and pharmacokinetic properties. The systematic in vitro evaluation of these compounds, guided by a well-designed screening cascade and detailed mechanistic studies, is essential for identifying and optimizing lead candidates for further preclinical and clinical development. Future research should focus on expanding the diversity of fluorinated azepane libraries, exploring a wider range of biological targets, and further elucidating the structure-activity relationships to guide the rational design of next-generation therapies.

References

- BenchChem. (2025). Application Notes and Protocols for 2-(5-Fluoro-2-methoxyphenyl)azepane in Drug Discovery.

- Workman, P., & Infante, J. R. (2014). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 111(9), 1633–1638.

- BenchChem. (2025). The Evolving Landscape of Azepane-Based Compounds: A Pharmacological Profile.

- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.

- Fischer, P. M. (2009). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Expert Opinion on Drug Discovery, 4(6), 637–648.

- BenchChem. (2025). Application Notes and Protocols for Assessing Kinase Inhibitor Specificity.

- El-Sayed, M. A., et al. (2021). Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. European Journal of Medicinal Chemistry, 212, 113133.

- Asati, V., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Cellular Biochemistry, 119(11), 8752–8768.

- Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.

- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.

- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).

- Aurelia Bioscience. (n.d.).

- Vasin, V. A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)

- Klebl, B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8654.

- Abcam. (n.d.). MTT assay protocol.

- Noble Life Sciences. (n.d.).

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.

- Roche. (n.d.).

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

- Fülöp, F., et al. (2016).

- CLYTE Technologies. (2025).

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

- Fülöp, F., et al. (2016). Synthesis of fluorinated piperidine and azepane b-amino acid derivatives. Repository of the Academy's Library.

- Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.

- Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 19752–19779.

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.

- Kiss, L., et al. (n.d.).

- Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.

- Das, S., et al. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products.

- Sharma, C., et al. (2022). Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds. Cancers, 14(11), 2627.

- Kumar, A., et al. (2025).

- Kitas, E. A., et al. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 304–308.

- Abdel-Ghaffar, A. R. M., et al. (2020). Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. Bioorganic Chemistry, 94, 103442.

- Sharma, V., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 733–756.

- Holzer, M., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(19), 6432.

- O'Hagan, D. (2012). Fluorination can rigidify a substituted azepane, but only if it acts in synergy with the other substituents.

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. international-biopharma.com [international-biopharma.com]

- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)azepane

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-(4-Fluorophenyl)azepane, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data for this specific molecule, this document serves as a practical manual for researchers, offering detailed methodologies for its synthesis and characterization. We delve into the theoretical underpinnings and practical execution of experimental protocols for determining critical parameters such as pKa, logP, and aqueous solubility. Furthermore, this guide presents a consensus of predicted physicochemical values from multiple computational platforms, establishing a robust baseline for experimental validation. Spectroscopic signatures, including anticipated 1H and 13C NMR chemical shifts and mass spectrometry fragmentation patterns, are also discussed to aid in structural elucidation and purity assessment. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and practical tools necessary to thoroughly characterize 2-(4-Fluorophenyl)azepane and advance its potential therapeutic applications.

Introduction: The Significance of the Azepane Scaffold

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensionality and conformational flexibility allow for the exploration of diverse chemical space, making it a valuable component in the design of novel therapeutics.[2] The introduction of an aryl substituent, such as a 4-fluorophenyl group, at the 2-position can significantly influence the molecule's pharmacological profile by introducing potential sites for hydrogen bonding and altering its lipophilicity and metabolic stability. A thorough understanding of the physicochemical properties of 2-(4-Fluorophenyl)azepane is therefore a critical first step in its development as a potential drug candidate.

Synthesis of 2-(4-Fluorophenyl)azepane

A plausible and efficient synthetic route to 2-(4-Fluorophenyl)azepane is through a one-pot reductive amination reaction.[3] This method involves the condensation of a carbonyl compound with an amine, followed by the in-situ reduction of the resulting imine intermediate.

Reaction Scheme:

Step-by-Step Protocol for Reductive Amination:

-

Reaction Setup: In a round-bottom flask, dissolve (4-Fluorophenyl)(cyclohexyl)methanone (1.0 eq) in a suitable solvent, such as methanol or tetrahydrofuran (THF).

-

Amine Addition: Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) in excess.

-

pH Adjustment: Adjust the pH of the reaction mixture to a slightly acidic range (pH 5-6) using a mild acid like acetic acid. This acidic environment catalyzes the formation of the imine intermediate.[4]

-

Reducing Agent Addition: Introduce a reducing agent capable of selectively reducing the imine in the presence of the ketone. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose.[5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Physicochemical Properties: Predicted and Experimental Approaches

Due to the absence of readily available experimental data for 2-(4-Fluorophenyl)azepane, we present a combination of predicted values from reputable computational platforms and detailed experimental protocols for their determination.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(4-Fluorophenyl)azepane from various computational models. These predictions serve as a valuable starting point for experimental design and validation.

| Property | Predicted Value (SwissADME)[6][7] | Predicted Value (ChemAxon)[8] | Predicted Value (ACD/Labs)[9] |

| Molecular Weight | 193.26 g/mol | 193.26 g/mol | 193.26 g/mol |

| logP (Lipophilicity) | 2.85 | 2.91 | 2.88 |

| Aqueous Solubility (logS) | -3.45 (Poorly soluble) | -3.52 (Poorly soluble) | -3.60 (Poorly soluble) |

| pKa (most basic) | 9.85 | 9.78 | 9.92 |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | 12.03 Ų | 12.03 Ų |

Experimental Determination of pKa

The pKa, or acid dissociation constant, is a critical parameter that influences a compound's ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding. For 2-(4-Fluorophenyl)azepane, the basicity of the secondary amine in the azepane ring is the key determinant of its pKa.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa.[10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of 2-(4-Fluorophenyl)azepane of known concentration (e.g., 1-10 mM) in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Diagram: Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

The shake-flask method is the gold standard for logP determination. It involves partitioning a compound between n-octanol and water and measuring its concentration in each phase.

Experimental Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Add a known amount of 2-(4-Fluorophenyl)azepane to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient amount of time to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Diagram: Experimental Workflow for logP Determination

Caption: Workflow for logP determination by the shake-flask method.

Experimental Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Methodology: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid 2-(4-Fluorophenyl)azepane to a vial containing an aqueous buffer of a specific pH.

-

Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of synthesized 2-(4-Fluorophenyl)azepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected 1H NMR Chemical Shifts (in CDCl3):

-

Aromatic Protons: Two doublets in the range of δ 7.0-7.4 ppm, characteristic of a para-substituted benzene ring.[11][12]

-

Azepane Ring Protons: A series of multiplets in the range of δ 1.5-3.5 ppm. The proton at the 2-position (adjacent to the phenyl group and nitrogen) is expected to be a multiplet at a downfield position within this range.[13]

-

N-H Proton: A broad singlet that may appear over a wide range and can be exchanged with D2O.

Expected 13C NMR Chemical Shifts (in CDCl3):

-

Aromatic Carbons: Signals in the range of δ 115-165 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.[14][15][16]

-

Azepane Ring Carbons: Signals in the range of δ 25-60 ppm. The carbon at the 2-position will be the most downfield of the aliphatic carbons.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (m/z = 193.26).

-

Major Fragments: Fragmentation is likely to occur at the benzylic position, leading to the loss of the azepane ring or the phenyl group. Common fragments would include the tropylium ion (m/z = 91) and fragments resulting from the cleavage of the azepane ring.[17][18]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of 2-(4-Fluorophenyl)azepane. By combining predictive computational data with detailed, field-proven experimental protocols, this document equips researchers with the necessary tools to generate reliable and reproducible data for this promising molecule. The methodologies outlined herein for determining pKa, logP, and aqueous solubility, along with the expected spectroscopic signatures, form a self-validating system for the thorough evaluation of 2-(4-Fluorophenyl)azepane. This foundational knowledge is crucial for advancing its exploration in drug discovery and development programs.

References

-

ChemAxon. (n.d.). pKa and Solubility Prediction. Retrieved from [Link]

-

ACD/Labs. (n.d.). Property-Based Optimization of Pharmaceutical Lead Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.

-

ResearchGate. (n.d.). Predicted Physicochemical Properties of the Evaluated Compounds Obtained from SwissADME. Retrieved from [Link]

- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

IJPPR. (2025, January 7). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. Retrieved from [Link]

-

JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

-

Journal Of Current Pharma Research. (2025, February 9). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Retrieved from [Link]

-

PubMed Central (PMC). (2016, September 8). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Chemaxon. (n.d.). How do predicted pKa and solubility values compare to reality?. Retrieved from [Link]

-

PubMed. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][6][19]benzothiazepin-1-ones under electron impact ionization conditions. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

SwissADME. (n.d.). Frequently Asked Questions. Retrieved from [Link]

-

YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]...

-

ACS GCI Pharmaceutical Roundtable. (2026, January 2). Reductive Amination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ACD/Labs. (2025, November 17). Top Trends in the World of Physicochemical Properties. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Alkylation of N-substituted 2-phenylacetamides. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Retrieved from [Link]

-